molecular formula C15H24BrO3P B12452671 Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate CAS No. 300583-37-3

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate

Cat. No.: B12452671
CAS No.: 300583-37-3
M. Wt: 363.23 g/mol
InChI Key: HSZRXHSJWXZFFC-UHFFFAOYSA-N
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Description

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-bromophenylmethyl moiety, with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate typically involves the reaction of 4-bromobenzyl chloride with di-tert-butyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonates with various functional groups replacing the bromine atom.

    Oxidation: Phosphonic acids are formed.

    Reduction: Phosphines are produced.

    Coupling Reactions: Biaryl phosphonates are the major products.

Scientific Research Applications

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Medicinal Chemistry:

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the activity and selectivity of catalysts.

Mechanism of Action

The mechanism of action of Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate depends on the specific reaction or application. In substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In catalytic applications, the phosphonate group can coordinate to metal centers, influencing the electronic properties and reactivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(tert-butyl) ((4-chlorophenyl)methyl)phosphonate
  • Bis-(tert-butyl) ((4-fluorophenyl)methyl)phosphonate
  • Bis-(tert-butyl) ((4-methylphenyl)methyl)phosphonate

Uniqueness

Bis-(tert-butyl) ((4-bromophenyl)methyl)phosphonate is unique due to the presence of the bromine atom, which can participate in a wider range of substitution reactions compared to its chloro, fluoro, and methyl analogs. This makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

300583-37-3

Molecular Formula

C15H24BrO3P

Molecular Weight

363.23 g/mol

IUPAC Name

1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-bromobenzene

InChI

InChI=1S/C15H24BrO3P/c1-14(2,3)18-20(17,19-15(4,5)6)11-12-7-9-13(16)10-8-12/h7-10H,11H2,1-6H3

InChI Key

HSZRXHSJWXZFFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)Br)OC(C)(C)C

Origin of Product

United States

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